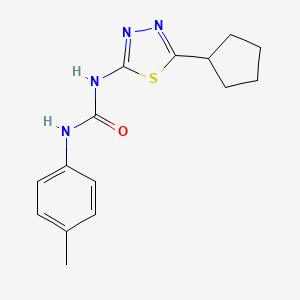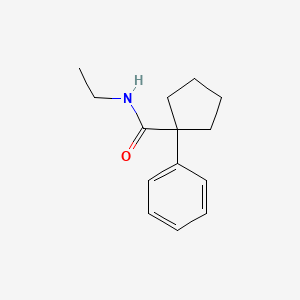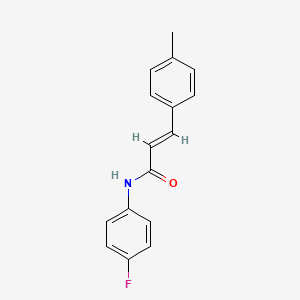
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide, also known as FMPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. FMPA is a derivative of acrylamide, which is a widely used chemical in industry and research. FMPA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been investigated.
Wirkmechanismus
The mechanism of action of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide as a ligand for the dopamine D3 receptor and as an inhibitor of FAAH is not fully understood. However, studies have suggested that N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide binds to the dopamine D3 receptor and modulates its activity, which may have implications for the treatment of drug addiction and other psychiatric disorders. Inhibition of FAAH by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide increases the levels of endocannabinoids, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. Studies have demonstrated that N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide can modulate the activity of the dopamine D3 receptor, which may have implications for the treatment of drug addiction and other psychiatric disorders. Inhibition of FAAH by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide increases the levels of endocannabinoids, which can modulate various physiological processes, including pain, inflammation, and mood regulation. However, the effects of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide on these processes in vivo are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using different methods, which allows for flexibility in experimental design. N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been shown to have high affinity and selectivity for the dopamine D3 receptor and FAAH, making it a useful tool for investigating these targets. However, N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has limitations, including its potential toxicity and lack of specificity for other targets. Therefore, caution should be taken when using N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide in lab experiments, and appropriate controls should be included to ensure the validity of the results.
Zukünftige Richtungen
There are several future directions for the investigation of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide. One direction is to further explore its potential as a ligand for the dopamine D3 receptor and its implications for the treatment of drug addiction and other psychiatric disorders. Another direction is to investigate the therapeutic potential of FAAH inhibition by N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide for various conditions, including pain, anxiety, and depression. Additionally, the development of more specific and potent inhibitors of FAAH may lead to the discovery of new therapeutic targets and treatments. Overall, the investigation of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide and its potential applications in various fields holds promise for advancing scientific understanding and improving human health.
Synthesemethoden
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide can be synthesized using different methods, including the reaction of 4-fluoroacetophenone and 4-methylphenylacetic acid with acryloyl chloride, and the reaction of 4-fluoroacetophenone and 4-methylphenylacetonitrile with acryloyl chloride. The yield of N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide varies depending on the method used, and the purity of the product can be improved by purification techniques such as recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has been used in scientific research for various applications, including as a ligand for the dopamine D3 receptor, a target for the treatment of drug addiction and other psychiatric disorders. N-(4-fluorophenyl)-3-(4-methylphenyl)acrylamide has also been investigated as a potential inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. Endocannabinoids are lipid signaling molecules that play a role in various physiological processes, including pain, inflammation, and mood regulation. Inhibition of FAAH can increase the levels of endocannabinoids and may have therapeutic potential for various conditions, including pain, anxiety, and depression.
Eigenschaften
IUPAC Name |
(E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FNO/c1-12-2-4-13(5-3-12)6-11-16(19)18-15-9-7-14(17)8-10-15/h2-11H,1H3,(H,18,19)/b11-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNYQIDGPCSBDD-IZZDOVSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(4-fluorophenyl)-3-(4-methylphenyl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

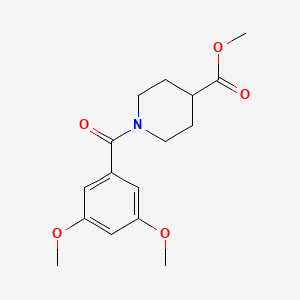
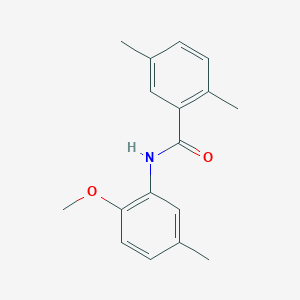
![4-Fluoro-N-methyl-N-[2-(4-methyl-piperazin-1-yl)-2-oxo-ethyl]-benzenesulfonamide](/img/structure/B5878509.png)

![2-[2-chloro-4-(hydroxymethyl)phenoxy]-N-(4-fluorophenyl)acetamide](/img/structure/B5878518.png)
![{4-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5878521.png)



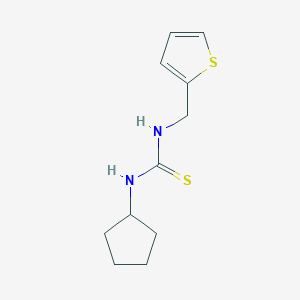
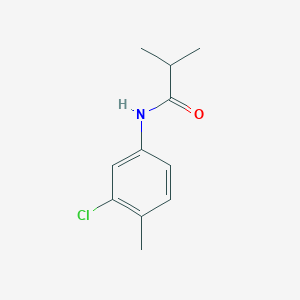
![N-[4-(dimethylamino)phenyl]-N'-(3-nitrophenyl)thiourea](/img/structure/B5878566.png)
